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Compound of Interest

Compound Name: (+)-Lariciresinol

Cat. No.: B1674508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Lariciresinol is a plant lignan found in a variety of foods, including seeds, whole grains,

vegetables, and beverages. As a precursor to the enterolignans enterodiol and enterolactone,

which are produced by gut microbiota, (+)-Lariciresinol is of significant interest for its potential

health benefits, including anti-inflammatory, antioxidant, and anti-diabetic properties. Accurate

and sensitive quantification of (+)-Lariciresinol in food matrices is crucial for dietary

assessment, understanding its bioavailability, and for the quality control of functional foods and

nutraceuticals. This application note provides a detailed protocol for the analysis of (+)-
Lariciresinol in food samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Presentation
The concentration of (+)-Lariciresinol can vary significantly across different food items. The

following tables summarize the reported concentrations of (+)-Lariciresinol in a selection of

foods.

Table 1: Concentration of (+)-Lariciresinol in Solid Foods
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Food Category Food Item Concentration (μ g/100g )

Seeds Flaxseed High (part of total lignans)[1]

Sesame seeds High (part of total lignans)[1]

Grains Grain products 7 - 764[1]

Barley Sprouts 85.93[2]

Vegetables
Brassica Vegetables (e.g.,

Broccoli)

185 - 2321 (as part of total

lignans)[1]

Fruits Various Fruits Variable concentrations[1]

Table 2: Concentration of (+)-Lariciresinol in Beverages

Beverage Concentration (μg/100mL)

Red Wine up to 91 (as part of total lignans)[1]

Cola 0[1]

Experimental Protocols
This section details the methodology for the extraction and LC-MS/MS analysis of (+)-
Lariciresinol from food samples. The protocol is based on established methods involving

alkaline methanolic extraction followed by enzymatic hydrolysis to release conjugated lignans.

[1][3]

Sample Preparation
Materials and Reagents:

Methanol (HPLC grade)

Water (LC-MS grade)

Sodium hydroxide (NaOH)
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Acetic acid

Sodium acetate buffer (0.1 M, pH 5.0)

β-Glucuronidase/sulfatase from Helix pomatia

Diethyl ether (HPLC grade)

Nitrogen gas

(+)-Lariciresinol analytical standard

Internal standard (IS) (e.g., a stable isotope-labeled Lariciresinol)

Protocol:

Homogenization: Homogenize the food sample to a fine powder or paste. For dry samples, a

grinder is suitable. For high-moisture samples, freeze-drying prior to grinding is

recommended.

Alkaline Hydrolysis:

Weigh approximately 0.5 g of the homogenized sample into a screw-cap glass tube.

Add a known amount of the internal standard solution.

Add 5 mL of 70% aqueous methanol containing 0.3 M NaOH.

Cap the tube tightly, vortex thoroughly, and incubate at 60°C for 1 hour with occasional

vortexing.

Neutralization and Enzymatic Hydrolysis:

Cool the tube to room temperature.

Neutralize the extract by adding 0.5 mL of 3 M acetic acid.

Add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).
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Add 100 µL of β-glucuronidase/sulfatase solution.

Incubate at 37°C overnight (approximately 16 hours) to hydrolyze glycosidic bonds.

Liquid-Liquid Extraction:

Add 10 mL of diethyl ether to the tube.

Vortex vigorously for 2 minutes.

Centrifuge at 3000 x g for 10 minutes to separate the phases.

Carefully transfer the upper ether layer to a clean tube.

Repeat the extraction of the aqueous phase with another 10 mL of diethyl ether.

Combine the ether extracts.

Evaporation and Reconstitution:

Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen gas

at 40°C.

Reconstitute the residue in 1 mL of the initial mobile phase.

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid

chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an

electrospray ionization (ESI) source.

Table 3: LC Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Column
C18 reversed-phase column (e.g., 2.1 x 100

mm, 1.8 µm)

Mobile Phase A Water with 0.1% formic acid

Mobile Phase B Acetonitrile with 0.1% formic acid

Flow Rate 0.3 mL/min

Injection Volume 5 µL

Column Temperature 40°C

Gradient Time (min)

0.0

2.0

5.0

7.0

7.1

10.0

Table 4: MS/MS Parameters

Parameter Value

Ionization Mode Negative Electrospray Ionization (ESI-)

Capillary Voltage 3.0 kV

Source Temperature 150°C

Desolvation Temp. 350°C

Gas Flow Rates Optimized for the specific instrument

Table 5: Multiple Reaction Monitoring (MRM) Transitions for (+)-Lariciresinol
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Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)

(+)-Lariciresinol 359.1 167.1 100

(+)-Lariciresinol

(Qualifier)
359.1 152.1 100

Internal Standard - - 100

Note: The specific product ions and collision energies should be optimized for the instrument in

use by infusing a standard solution of (+)-Lariciresinol and its internal standard.

Data Analysis and Quantification
Calibration Curve: Prepare a series of calibration standards of (+)-Lariciresinol in the initial

mobile phase, each containing a constant concentration of the internal standard.

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to

the internal standard against the concentration of the analyte. The concentration of (+)-
Lariciresinol in the food samples is then determined from this calibration curve.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1674508?utm_src=pdf-body
https://www.benchchem.com/product/b1674508?utm_src=pdf-body
https://www.benchchem.com/product/b1674508?utm_src=pdf-body
https://www.benchchem.com/product/b1674508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

LC-MS/MS Analysis

Homogenization of
Food Sample

Alkaline Hydrolysis
(70% MeOH, 0.3M NaOH, 60°C)

Neutralization & Enzymatic Hydrolysis
(β-glucuronidase/sulfatase, 37°C)

Liquid-Liquid Extraction
(Diethyl Ether)

Evaporation & Reconstitution

LC Separation
(C18 Column)

Reconstituted Sample

MS/MS Detection
(ESI-, MRM Mode)

Data Processing & Quantification

Click to download full resolution via product page

Caption: Experimental workflow for LC-MS/MS analysis of (+)-Lariciresinol.
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Caption: Biological signaling pathways modulated by (+)-Lariciresinol.[4]

Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative

analysis of (+)-Lariciresinol in various food matrices using LC-MS/MS. The described method,

including sample preparation and optimized LC-MS/MS parameters, offers the necessary

sensitivity and selectivity for accurate determination. The provided quantitative data and

visualization of its biological activity underscore the importance of such analytical methods for

researchers, scientists, and drug development professionals in the fields of nutrition and

pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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